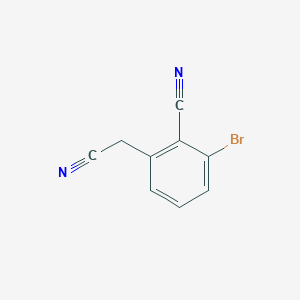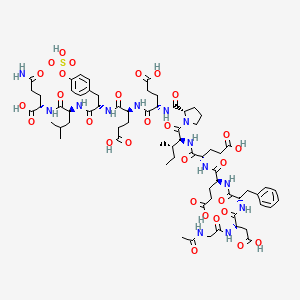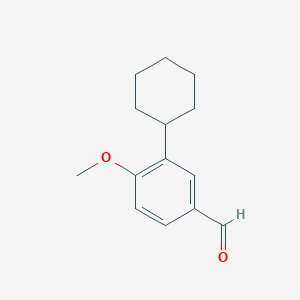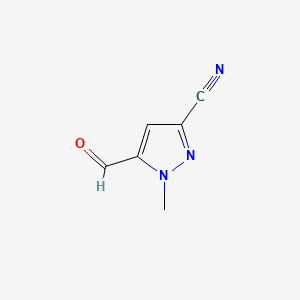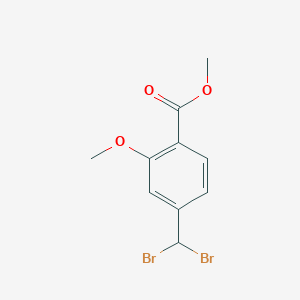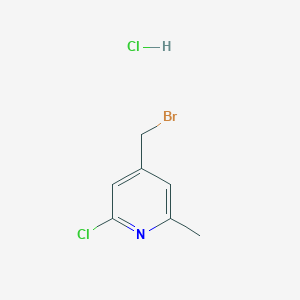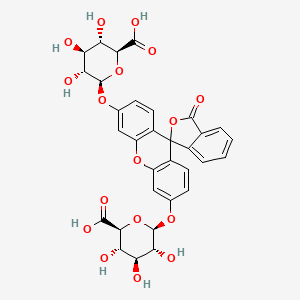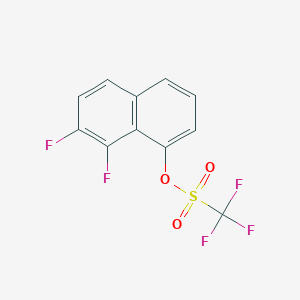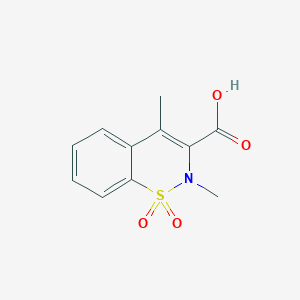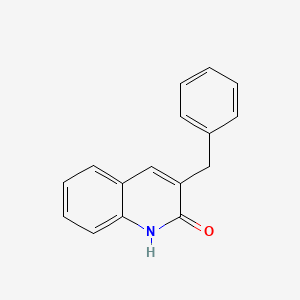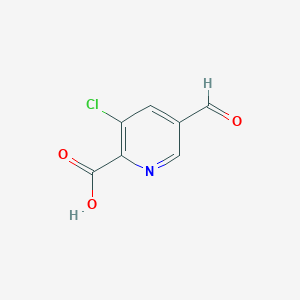
3-Chloro-5-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a formyl group at the fifth position, and a carboxylic acid group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-formylpyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by formylation and carboxylation reactions. One common method involves the reaction of 3-chloropyridine with formylating agents such as formic acid or its derivatives under controlled conditions to introduce the formyl group. The carboxylation step can be achieved using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-carboxy-5-formylpyridine-2-carboxylic acid.
Reduction: 3-chloro-5-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-formylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-formylpyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-chloropyridine: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical transformations.
5-formylpyridine-2-carboxylic acid: Lacks the chlorine atom, which can influence its reactivity and applications.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-chloro-5-formylpyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of both electron-withdrawing (chlorine) and electron-donating (formyl) groups on the pyridine ring allows for diverse reactivity and applications in different fields of research.
Properties
Molecular Formula |
C7H4ClNO3 |
|---|---|
Molecular Weight |
185.56 g/mol |
IUPAC Name |
3-chloro-5-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-5-1-4(3-10)2-9-6(5)7(11)12/h1-3H,(H,11,12) |
InChI Key |
SDFIHLAAFCDZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


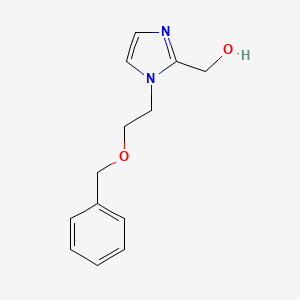
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
